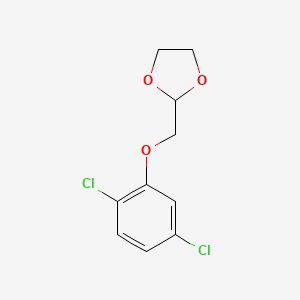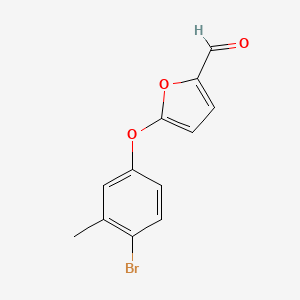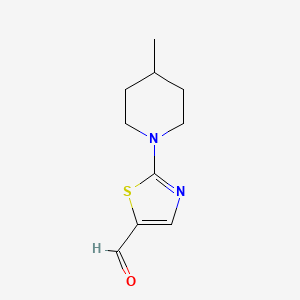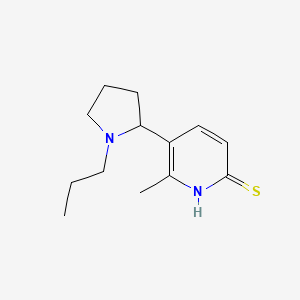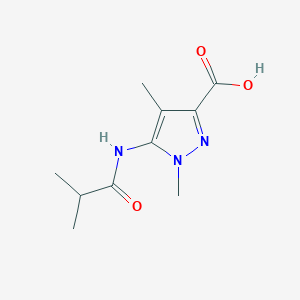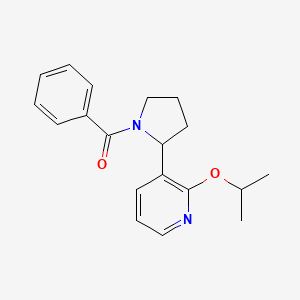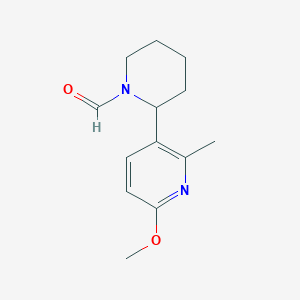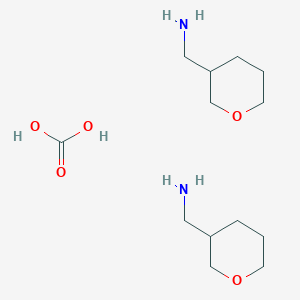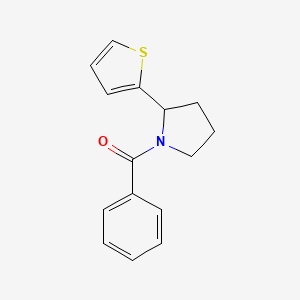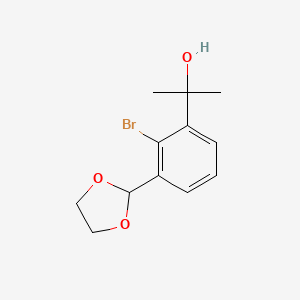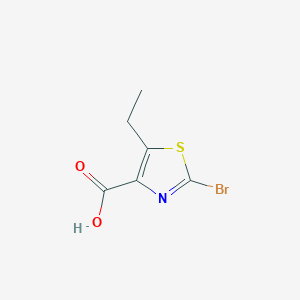
2-Bromo-5-ethylthiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-5-エチルチアゾール-4-カルボン酸は、2位に臭素原子、5位にエチル基、4位にカルボン酸基が置換されたチアゾール環を含む複素環式化合物です。
2. 製法
合成経路と反応条件: 2-ブロモ-5-エチルチアゾール-4-カルボン酸の合成は、通常、5-エチルチアゾール-4-カルボン酸の臭素化により行われます。反応は、酢酸またはジクロロメタンなどの適切な溶媒中で、臭素またはN-ブロモスクシンイミド(NBS)などの臭素化剤を用いて行われます。反応条件は、多くの場合、2位における選択的臭素化を確保するために、中程度の温度と臭素化剤の制御された添加を含みます。
工業的生産方法: 2-ブロモ-5-エチルチアゾール-4-カルボン酸の工業的生産には、同様の合成経路が用いられる場合がありますが、規模はより大きくなります。プロセスは、収率と純度を最適化し、コスト効率と環境への影響を考慮して行われます。効率とスケーラビリティを高めるために、連続式反応器や自動化システムが採用される可能性があります。
反応の種類:
置換反応: 2-ブロモ-5-エチルチアゾール-4-カルボン酸中の臭素原子は、アミン、チオール、またはアルコキシドなどの他の求核剤で置換される求核置換反応を受けることができます。
酸化および還元反応: この化合物は、チアゾール環またはエチル基が酸化される酸化反応に関与することができます。還元反応には、カルボン酸基のアルコールへの還元が含まれる可能性があります。
カップリング反応: 臭素原子は、鈴木カップリングまたはヘックカップリングなどのカップリング反応に関与し、様々なアリール基またはビニル基との間に新しい炭素-炭素結合を形成することができます。
一般的な試薬と条件:
求核置換: 極性非プロトン性溶媒(例:DMF、DMSO)中のアジ化ナトリウム、チオレートカリウム、またはアルコキシドナトリウムなどの試薬。
酸化: 酸性または塩基性条件下での過マンガン酸カリウムまたは三酸化クロムなどの酸化剤。
還元: 無水溶媒中の水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤。
カップリング反応: パラジウム触媒、炭酸カリウムなどの塩基、トルエンまたはDMFなどの溶媒。
主な生成物:
置換生成物: 使用される求核剤に応じて、様々な置換チアゾール。
酸化生成物: チアゾール環またはエチル基の酸化誘導体。
還元生成物: カルボン酸基のアルコール誘導体。
カップリング生成物: ビアリールまたはビニル-チアゾール化合物。
4. 科学研究への応用
2-ブロモ-5-エチルチアゾール-4-カルボン酸は、科学研究において様々な用途があります。
化学: より複雑な分子の合成における有機合成の構成要素として使用されます。
生物学: 抗菌性または抗がん性などの生物活性を持つ分子としての可能性について調査されています。
医学: 特にチアゾール系医薬品の合成における薬剤開発の前駆体として注目されています。
工業: ポリマーや染料を含む特殊化学品や材料の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethylthiazole-4-carboxylic acid typically involves the bromination of 5-ethylthiazole-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions, where the thiazole ring or the ethyl group is oxidized. Reduction reactions may involve the reduction of the carboxylic acid group to an alcohol.
Coupling Reactions: The bromine atom can be involved in coupling reactions such as Suzuki or Heck coupling, forming new carbon-carbon bonds with various aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.
Major Products:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the thiazole ring or ethyl group.
Reduction Products: Alcohol derivatives of the carboxylic acid group.
Coupling Products: Biaryl or vinyl-thiazole compounds.
科学的研究の応用
2-Bromo-5-ethylthiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of thiazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
2-ブロモ-5-エチルチアゾール-4-カルボン酸の作用機序は、その具体的な用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。臭素原子とチアゾール環は、水素結合、ファンデルワールス力、共有結合など、様々な相互作用に関与し、化合物の生物活性を左右します。
類似化合物:
- 2-ブロモ-4-メチルチアゾール-5-カルボン酸
- 2-ブロモ-5-メチルチアゾール-4-カルボン酸
- 2-ブロモ-4-メチルチアゾール-5-カルボン酸エチル
比較:
- 構造の違い: これらの化合物では、チアゾール環上の置換基の位置と種類が異なり、その化学反応性と物理的性質に影響を与えます。
類似化合物との比較
- 2-Bromo-4-methylthiazole-5-carboxylic acid
- 2-Bromo-5-methylthiazole-4-carboxylic acid
- Ethyl 2-bromo-4-methylthiazole-5-carboxylate
Comparison:
- Structural Differences: The position and type of substituents on the thiazole ring vary among these compounds, affecting their chemical reactivity and physical properties.
- Reactivity: The presence of different substituents (e.g., methyl vs. ethyl groups) can influence the compound’s reactivity in substitution, oxidation, and reduction reactions.
- Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their unique properties. For example, 2-Bromo-5-ethylthiazole-4-carboxylic acid may be preferred in certain pharmaceutical applications due to its specific reactivity profile.
特性
IUPAC Name |
2-bromo-5-ethyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-3-4(5(9)10)8-6(7)11-3/h2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODRVRAMGBHXAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

